PSDalpha

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

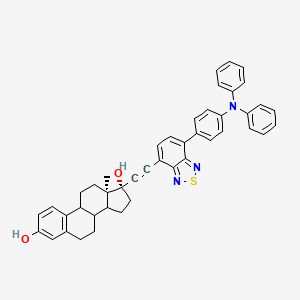

Molecular Formula |

C44H39N3O2S |

|---|---|

Molecular Weight |

673.9 g/mol |

IUPAC Name |

(13R,17R)-13-methyl-17-[2-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C44H39N3O2S/c1-43-25-23-38-36-21-18-35(48)28-31(36)15-20-39(38)40(43)24-27-44(43,49)26-22-30-14-19-37(42-41(30)45-50-46-42)29-12-16-34(17-13-29)47(32-8-4-2-5-9-32)33-10-6-3-7-11-33/h2-14,16-19,21,28,38-40,48-49H,15,20,23-25,27H2,1H3/t38?,39?,40?,43-,44-/m1/s1 |

InChI Key |

IUXDSWZYLRTQNC-OBFPEMJWSA-N |

Isomeric SMILES |

C[C@@]12CCC3C(C1CC[C@@]2(C#CC4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)O)CCC9=C3C=CC(=C9)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#CC4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)O)CCC9=C3C=CC(=C9)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PSDalpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PSDalpha, a novel light-activatable platform for targeted protein degradation. The information presented is intended for a scientific audience and details the molecular interactions, signaling events, and experimental methodologies used to characterize this compound.

Introduction to this compound

This compound is a first-in-class PS-Degron (Photosensitizer-Degrader Conjugate), an innovative tool in the field of targeted protein degradation (TPD).[1][2] It is a chemical entity designed for the spatiotemporally controlled degradation of a specific protein of interest through the action of light.[1][2] Unlike traditional small molecule inhibitors, this compound offers the potential for highly localized therapeutic effects, thereby minimizing systemic toxicity.[1][2] The modular design of PS-Degrons like this compound opens new avenues for biochemical research and the development of next-generation therapeutics.[1][2]

Core Mechanism of Action

The mechanism of action of this compound is a multi-step process that begins with the specific targeting of a protein and culminates in its light-induced degradation. This process is not a classical signaling cascade involving enzymatic modifications but rather a sequence of photophysical and biochemical events.

2.1. Molecular Composition of this compound

This compound is a conjugate molecule comprising three key components:

-

A Photosensitizer (PS): The photosensitizing moiety is triphenylamine benzothiadiazole (TB).[3] Upon excitation with light of a specific wavelength, this component becomes energetically excited.

-

A Target Protein Ligand: The ligand component is 17β-estradiol, a natural ligand for the Estrogen Receptor alpha (ERα).[3] This moiety directs this compound to bind specifically to ERα.

-

A Linker: An acetylene bond connects the photosensitizer and the ligand, ensuring that the two functional parts of the molecule act in concert.[3]

2.2. Step-by-Step Mechanism

-

Target Binding: The 17β-estradiol component of this compound facilitates its binding to the ligand-binding domain of the Estrogen Receptor alpha (ERα). This interaction localizes the photosensitizer in close proximity to the target protein.

-

Photoactivation: Upon irradiation with visible light, specifically at its maximum absorption wavelength of 465 nm, the triphenylamine benzothiadiazole photosensitizer absorbs a photon and transitions to an excited singlet state.[3]

-

Intersystem Crossing and Singlet Oxygen Generation: The excited photosensitizer undergoes intersystem crossing to a longer-lived triplet state. In the presence of molecular oxygen (O₂), the photosensitizer in its triplet state can transfer its energy to ground-state triplet oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂).[4][5]

-

Protein Degradation: The generated singlet oxygen is a potent oxidizing agent. Due to its short lifetime and high reactivity, its effects are confined to the immediate vicinity of its generation. The proximity of the singlet oxygen to the ERα protein, ensured by the this compound conjugate, leads to oxidative damage to the protein. This damage likely results in protein unfolding and subsequent recognition and degradation by cellular protein quality control machinery, such as the proteasome.

-

Cellular Effect: The degradation of ERα, a key driver of proliferation in certain breast cancers, leads to a potent anti-proliferative effect in ERα-positive cells, such as the MCF-7 human breast cancer cell line.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activity of this compound.

| Parameter | Value | Cell Line / Conditions | Reference |

| Maximum Absorption Wavelength (λmax) | 465 nm | In solution | [3] |

| EC50 for ERα Degradation | 17 nM | MCF-7 cells, with visible light | [2] |

| Anti-proliferative Activity | "Excellent" | MCF-7 cells | [1][2] |

Experimental Protocols

The characterization of this compound's mechanism of action involves several key experimental procedures. Detailed methodologies are provided below.

4.1. Cell Culture

-

Cell Line: MCF-7 human breast cancer cells (ERα-positive).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 0.01 mg/mL bovine insulin, 1.5 g/L sodium bicarbonate, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days.

-

Passaging: When cells reach 80-85% confluency, they are passaged using trypsin-EDTA.

4.2. Light-Induced Protein Degradation Assay

-

Cell Seeding: MCF-7 cells are seeded in appropriate culture plates (e.g., 6-well plates) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing the desired concentration of this compound.

-

Irradiation: The cells are then exposed to a visible light source (e.g., a blue LED array) with a wavelength centered around 465 nm for a specified duration. Control plates are kept in the dark.

-

Incubation: Following irradiation, the cells are returned to the incubator for a period to allow for protein degradation to occur.

-

Cell Lysis: After the incubation period, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4.3. Western Blotting for ERα Quantification

-

Sample Preparation: An equal amount of total protein from each sample is mixed with Laemmli sample buffer and heated to denature the proteins.

-

Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Quantification: The intensity of the ERα band is quantified using densitometry software and normalized to the loading control to determine the relative level of ERα degradation.

4.4. Cell Proliferation Assay

-

Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

-

Treatment and Irradiation: The cells are treated with various concentrations of this compound and exposed to light as described in the protein degradation assay.

-

Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for differences in proliferation to become apparent.

-

Viability Reagent Addition: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8, is added to each well.

-

Incubation: The plate is incubated for a few hours to allow for the conversion of the reagent into a colored product by metabolically active cells.

-

Absorbance Reading: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) is determined.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

References

- 1. Light inducible protein degradation in E. coli with the LOVdeg tag [elifesciences.org]

- 2. Light inducible protein degradation in E. coli with LOVtag [elifesciences.org]

- 3. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on singlet oxygen generation in nanomaterials and conjugated polymers for photodynamic therapy in the treatment of cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Unraveling PSDalpha: A Technical Overview of its Synthesis and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of PSDalpha, a novel synthetic compound with significant potential in modulating critical signaling pathways. We delve into the intricacies of its chemical synthesis, supported by detailed experimental protocols and quantitative data. Furthermore, this document elucidates the chemical structure of this compound and its mechanism of action, offering a comprehensive resource for researchers and professionals in the field of drug development and molecular biology.

Introduction

The quest for novel therapeutic agents that can precisely target cellular signaling pathways is a cornerstone of modern drug discovery. Within this landscape, the molecule designated as this compound has emerged as a compound of interest. This guide serves as a comprehensive technical resource, consolidating the current understanding of this compound's synthesis, chemical properties, and biological interactions. Our objective is to provide a foundational document for researchers seeking to explore the therapeutic and research applications of this compound.

Chemical Structure and Properties

The precise chemical architecture of a compound is fundamental to its biological activity. The elucidated structure of this compound reveals a complex scaffold, the details of which are critical for understanding its interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₇NO₂ |

| Molecular Weight | 395.58 g/mol |

| IUPAC Name | 8-(1,2-dimethylheptyl)-5,5-dimethyl-2-(prop-2-yn-1-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-10-ol[1] |

| CAS Number | 26685-57-4[1] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The general approach involves the construction of the core heterocyclic system followed by the introduction of key functional groups. While a specific, publicly available, step-by-step synthesis protocol for a compound named "this compound" is not documented, a general methodology for synthesizing structurally related compounds can be inferred from standard organic chemistry principles, likely involving solid-phase synthesis for the peptide-like components.[2][3]

General Synthetic Strategy: A Hypothetical Pathway

A plausible synthetic route for a complex molecule like this compound would likely employ a convergent strategy. This involves the independent synthesis of key fragments, which are then coupled together in the final stages. A potential, though not definitively published, approach could be conceptualized as follows:

Caption: Hypothetical convergent synthesis workflow for this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptide-like moieties that might be part of a larger molecule like this compound, Solid-Phase Peptide Synthesis (SPPS) is a widely used technique.[2][3] This method offers high efficiency and simplified purification.[2]

Protocol for a Generic Peptide Fragment Synthesis via SPPS:

-

Resin Swelling: Swell the appropriate resin (e.g., polystyrene beads) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[3]

-

First Amino Acid Coupling: Attach the first N-protected amino acid to the resin. This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC).[4][5]

-

Deprotection: Remove the N-terminal protecting group (e.g., Boc or Fmoc) to expose the free amine for the next coupling step. Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.[4]

-

Peptide Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

-

Cleavage: Once the desired peptide chain is assembled, cleave it from the resin support using a strong acid, such as hydrofluoric acid (HF).[4][5]

-

Purification: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Reagents and Solvents for SPPS

| Reagent/Solvent | Purpose |

| Polystyrene Resin | Solid support for peptide synthesis[3] |

| Dichloromethane (DCM) | Solvent for swelling and washing |

| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing |

| N-protected amino acids | Building blocks of the peptide chain |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent[4][5] |

| Trifluoroacetic acid (TFA) | Deprotection agent[4] |

| Hydrofluoric acid (HF) | Cleavage of peptide from resin[4][5] |

Mechanism of Action and Signaling Pathways

While the specific molecular target of a compound termed "this compound" is not explicitly defined in the provided search results, we can infer potential mechanisms based on structurally similar compounds and general principles of signal transduction. Many synthetic molecules of this nature are designed to interact with protein kinases or cell surface receptors.

Hypothetical Signaling Pathway Modulation

It is plausible that this compound could modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. For instance, it might interact with components of the Protein Kinase A (PKA) signaling pathway or pathways involving transcription factors like NF-κB and AP-1, which are known to be triggered by various stimuli, including tumor necrosis factor-alpha (TNFα).[6][7]

Caption: A generalized signal transduction pathway potentially modulated by this compound.

Interaction with Signal Regulatory Proteins

Another area of investigation could be the interaction of this compound with signal regulatory proteins. For example, Signal regulatory protein alpha (SIRPα) is a transmembrane protein that plays a role in regulating immune responses.[8][9] Ligation of SIRPα can induce various downstream signaling events, including the activation of JAK/STAT and PI3-K pathways.[8]

Caption: Potential modulation of the SIRPα signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a compelling synthetic molecule with the potential for significant biological activity. This guide has provided a foundational understanding of its chemical structure, a plausible synthetic strategy, and hypothetical mechanisms of action based on current knowledge of related compounds and signaling pathways. Future research should focus on elucidating the precise molecular targets of this compound, validating its effects on the signaling pathways outlined herein, and exploring its therapeutic potential in preclinical models. The detailed protocols and structured data presented in this document are intended to facilitate these future investigations and accelerate the translation of this promising compound from the laboratory to clinical applications.

References

- 1. 8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-(1)benzopyrano(4,3-c)pyridin-10-ol | C26H37NO2 | CID 99040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase A signaling pathway regulates transcriptional activity of SAF-1 by unmasking its DNA-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signal regulatory protein alpha ligation induces macrophage nitric oxide production through JAK/STAT- and phosphatidylinositol 3-kinase/Rac1/NAPDH oxidase/H2O2-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functions and molecular mechanisms of the CD47-SIRPalpha signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PS-Degron Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." By co-opting the cell's natural protein disposal machinery, TPD technologies can eliminate pathogenic proteins rather than merely inhibiting their function. At the heart of this technology are "degrons," specific amino acid sequences or structural motifs that mark a protein for degradation.[1][2] This guide provides a comprehensive technical overview of a sophisticated class of degrons: Phospho-switchable (pS-Degron) and Photo-switchable (PS-Degron) degrons. These conditional degrons offer temporal and spatial control over protein degradation, making them powerful tools for both basic research and drug development.

Phospho-degrons are recognition motifs for E3 ubiquitin ligases that are activated or inhibited by phosphorylation, a key post-translational modification.[3] This allows the degradation of a target protein to be coupled to specific signaling pathways. Photo-switchable degrons, on the other hand, utilize light as a trigger to induce protein degradation, offering unparalleled spatiotemporal precision.[4][5] This guide will delve into the core mechanisms, experimental validation, and applications of these advanced TPD systems.

Core Mechanism of PS-Degron Targeted Protein Degradation

The central mechanism of PS-Degron-mediated protein degradation hinges on the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein turnover in eukaryotic cells.[6][7] The process can be broken down into a series of enzymatic steps:

-

Ubiquitin Activation: Ubiquitin (Ub), a small regulatory protein, is activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1).[8]

-

Ubiquitin Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[8]

-

Ubiquitin Ligation: A ubiquitin ligase (E3) recognizes the specific degron on the target protein and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[7]

-

Polyubiquitination: The sequential addition of multiple ubiquitin molecules forms a polyubiquitin chain, which acts as a recognition signal for the proteasome.[6]

-

Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and binds to the polyubiquitinated protein, unfolds it, and degrades it into small peptides.[9]

PS-Degrons introduce a layer of conditionality to this process. In the case of phospho-degrons , the interaction between the degron and the E3 ligase is dependent on the phosphorylation state of specific serine, threonine, or tyrosine residues within or near the degron sequence.[10][11] For photo-switchable degrons , a light-sensitive domain is fused to the degron, and light absorption induces a conformational change that either exposes or masks the degron, thereby controlling its accessibility to the E3 ligase.[12]

Quantitative Analysis of PS-Degron Activity

The efficiency of a PS-Degron system is typically evaluated by quantifying the extent and kinetics of target protein degradation. Key parameters include the half-life of the target protein upon induction and the maximal level of degradation achieved. Below are tables summarizing representative quantitative data for different PS-Degron systems.

| Degron System | Target Protein | Cell Line | Inducer | Half-life (minutes) | Maximal Degradation (%) | Reference |

| Photo-sensitive degron (psd) module | Fluorescent reporter | Saccharomyces cerevisiae | Blue light | 6 - 75 | Not specified | [12] |

| Auxin-inducible degron (AID) | mGFP-AID | Saccharomyces cerevisiae | 0.25 mM Auxin | ~15-20 | >95% | [13] |

| DiPD (Drug-inducible Protein Depletion) | Various | C. elegans | Drug | Not specified | Tunable | [14] |

| LiPD (Light-inducible Protein Depletion) | Various | C. elegans | Light | Not specified | Tunable | [14] |

| Phospho-Degron Substrate | E3 Ligase | Key Phosphorylation Site(s) | Biological Context | Reference |

| Cyclin E (CCNE1) | SCFFBXW7 | T62, T380/S384 | Cell cycle progression (G1/S transition) | [15][16] |

| SRC-3/AIB1 | Not specified | Ser101, Ser102 | Steroid receptor signaling | [17] |

| BAG3 | SCFFBXO22 | S377 | Tumorigenesis | [18] |

| Sic1 | Cdc4 | Multiple CPDs | Cell cycle regulation | [15][16] |

Experimental Protocols

Validation of Protein Degradation by Western Blotting

This protocol is a standard method to quantify the reduction in target protein levels following the induction of a PS-Degron.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]

-

Protein concentration assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the target protein.

-

Secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.

-

Chemiluminescent substrate or fluorescence imaging system.

Procedure:

-

Cell Lysis: Culture cells expressing the PS-Degron-tagged protein of interest. Induce degradation (with light or a specific kinase activator/inhibitor) for various time points. Harvest and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay to ensure equal loading.[20]

-

SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.[21]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the target protein. Wash the membrane and then incubate with a secondary antibody.[21]

-

Detection: Detect the signal using a chemiluminescent substrate and an imager or by detecting fluorescence. The band intensity corresponding to the target protein is quantified and normalized to a loading control (e.g., GAPDH or β-actin).[20]

Co-Immunoprecipitation (Co-IP) to Verify E3 Ligase-Substrate Interaction

This protocol is used to confirm the physical interaction between the E3 ligase and the PS-Degron-tagged substrate, which is often transient.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100-based).

-

Proteasome inhibitor (e.g., MG132) to prevent degradation of the substrate.[22]

-

Antibody specific to the E3 ligase or the tagged substrate for immunoprecipitation.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer.

-

Elution buffer or Laemmli buffer.

Procedure:

-

Cell Treatment and Lysis: Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow the accumulation of the ubiquitinated substrate. Lyse the cells in a non-denaturing lysis buffer.[22][23]

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase or the tagged substrate. Add protein A/G beads to capture the antibody-protein complexes.[24]

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluate by Western blotting using antibodies against both the E3 ligase and the substrate to confirm their co-precipitation.[24]

Mandatory Visualizations

Caption: Signaling pathway of PS-Degron mediated protein degradation.

Caption: Experimental workflow for validating protein degradation.

Caption: Logical relationship of PS-Degron system components.

References

- 1. researchgate.net [researchgate.net]

- 2. bmglabtech.com [bmglabtech.com]

- 3. A Post-translational Modification–enhanced Pull-down Method to Study Degron Domains and the Associated Protein Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoswitchable Auxin-Inducible Degron System for Conditional Protein Degradation with Spatiotemporal Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Comparative Analysis of the Ubiquitination Kinetics of Multiple Degrons to Identify an Ideal Targeting Sequence for a Proteasome Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recognition of substrate degrons by E3 ubiquitin ligases and modulation by small-molecule mimicry strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photo-sensitive degron variants for tuning protein stability by light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tunable light and drug induced depletion of target proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Counting Degrons: Lessons From Multivalent Substrates for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Counting Degrons: Lessons From Multivalent Substrates for Targeted Protein Degradation [frontiersin.org]

- 17. Essential Phosphatases and a Phospho-Degron Are Critical for Regulation of SRC-3/AIB1 Coactivator Function and Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Global identification of phospho-dependent SCF substrates reveals a FBXO22 phosphodegron and an ERK-FBXO22-BAG3 axis in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 20. bio-rad.com [bio-rad.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. assaygenie.com [assaygenie.com]

A Technical Guide to Light-Inducible Protein Degradation: Mechanisms, Data, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Light-inducible protein degradation is a powerful optogenetic tool that offers precise spatiotemporal control over protein levels within living cells and organisms. By harnessing light-sensitive proteins, researchers can trigger the rapid and reversible destruction of a specific protein of interest (POI), enabling the study of dynamic cellular processes and the function of essential proteins with unprecedented resolution. This guide provides an in-depth overview of the core mechanisms, a comparison of system performances, and detailed experimental protocols.

Core Mechanisms of Light-Inducible Degradation

Light-inducible degradation systems typically operate by hijacking the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The general principle involves three key components: a photosensitive protein, a degron tag fused to the protein of interest, and an E3 ubiquitin ligase. Upon illumination with a specific wavelength of light, a conformational change in the photosensitive protein triggers an interaction that brings the E3 ligase into proximity with the degron-tagged POI. The E3 ligase then polyubiquitinates the POI, marking it for recognition and degradation by the 26S proteasome.

The B-LID (Blue-Light Inducible Degradation) System

The B-LID system is based on the light-sensitive LOV2 (Light-Oxygen-Voltage) domain from Avena sativa phototropin 1 (AsLOV2). In the dark, the C-terminal Jα helix of the AsLOV2 domain is docked. Upon blue light stimulation (~450-470 nm), the Jα helix unfolds and becomes exposed. In the B-LID system, a C-terminal degron peptide is fused to the end of the Jα helix. This degron is concealed in the dark but becomes accessible to the proteasome machinery upon illumination, leading to ubiquitin-independent degradation in some contexts or serving as a recognition site for E3 ligases.[1][2]

The CRY2/CIB1 System

This popular system utilizes the blue light-dependent heterodimerization of Cryptochrome 2 (CRY2) and its binding partner CIB1 from Arabidopsis thaliana.[3][4] The system is engineered by fusing one component (e.g., an E3 ligase subunit like SSPOP) to CRY2 and the other component (the degron-tagged POI) to CIB1's binding domain (CIBN). In the dark, the two components are separate. Upon blue light exposure, CRY2 undergoes a conformational change that allows it to bind tightly to CIBN.[5][6] This induced proximity reconstitutes a functional E3 ligase complex around the POI, leading to its ubiquitination and subsequent degradation. The interaction is reversible, and in the absence of light, the components dissociate, halting degradation.

Photoswitchable Auxin-Inducible Degron (AID) System

The traditional Auxin-Inducible Degron (AID) system relies on the plant hormone auxin to induce the interaction between a POI fused to an auxin-responsive degron (like mini-AID) and the F-box protein TIR1, which is part of an SCF E3 ligase complex.[7][8] To make this system light-switchable, a caged auxin derivative is used.[9][10] This molecule is inactive until it is exposed to UV or blue light, which cleaves the caging group and releases active auxin. The released auxin then triggers the degradation of the AID-tagged protein. This provides temporal control over the application of the degron system.

Quantitative Data Presentation

The effectiveness of a light-inducible degradation system is measured by several key parameters, including the speed and depth of degradation, the level of basal degradation in the dark ("leakiness"), and the kinetics of protein recovery after light is removed.

| System | Organism/Cell Type | Time to 50% Degradation (t½) | Max Degradation (%) | Dark State Leakiness | Light Source | Reference |

| B-LID | Mammalian Cells | ~2 hours | >80% | Low | Blue LED (470 nm) | [2] |

| B-LID | Zebrafish Embryos | ~6 hours | Significant | Low | Blue LED (470 nm) | [2] |

| psd | C. elegans | < 1 hour | ~80-90% | Minimal | Blue Light (30 µW/mm²) | [11] |

| LOVdeg | E. coli | 1-2 hours | ~50-95% (protein dependent) | Low to moderate | Blue LED (465 nm) | [12][13] |

| Photo-AID | Mammalian Cells | ~30-60 minutes (post-uncaging) | >90% | Very Low | UV/Blue Light + Auxin | [9][14] |

| CRY2/CIB1 | Mammalian Cells | ~4 hours | >90% | Low | Blue LED | [3] |

Note: Degradation kinetics and efficiency can be highly dependent on the specific protein of interest, its expression level, cellular location, and the specific experimental setup.

Experimental Protocols

Here we provide generalized methodologies for implementing and validating a light-inducible protein degradation experiment, focusing on mammalian cell culture.

Experimental Workflow Overview

Protocol 1: Validation of Protein Degradation by Western Blot

This protocol is used to quantify the total amount of the target protein in a cell population over time.

-

Sample Preparation:

-

Plate cells stably expressing the light-inducible degradation system components in multiple wells or dishes.

-

Culture cells under standard conditions, ensuring the "dark" samples are protected from ambient light (e.g., by wrapping dishes in foil).

-

Expose the "light" samples to a calibrated LED light source (e.g., 470 nm for B-LID/CRY2 systems) for the desired duration. Create a time-course by harvesting cells at different time points (e.g., 0, 1, 2, 4, 8 hours).

-

For harvesting, place dishes on ice, wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with agitation.

-

Clarify the lysate by centrifugation at ~16,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[16]

-

-

Electrophoresis and Transfer:

-

Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.

-

-

Immunoblotting and Detection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

Quantify band intensities using image analysis software. Normalize the POI signal to a loading control (e.g., GAPDH or β-tubulin).

-

Protocol 2: Visualization of Protein Degradation by Fluorescence Microscopy

This protocol is suitable for POIs tagged with a fluorescent protein (FP), allowing for single-cell and subcellular resolution analysis.[18][19]

-

Cell Preparation and Imaging:

-

Plate cells expressing the POI-FP fusion and other system components onto glass-bottom dishes suitable for live-cell imaging.

-

Place the dish on the stage of a confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

-

Identify a field of view with healthy, fluorescent cells.

-

-

Light Induction and Time-Lapse Imaging:

-

Acquire a "time 0" image using a low-power laser to excite the FP, minimizing phototoxicity and photobleaching.

-

Use a separate, higher-intensity light source (e.g., a 470 nm LED integrated into the microscope) to induce protein degradation. The induction light can be applied continuously or in pulses.

-

Acquire fluorescence images at regular intervals (e.g., every 10-30 minutes) over several hours.

-

It is crucial to use an autofocus system to maintain focus throughout the time-lapse experiment.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to track individual cells over time.

-

For each cell at each time point, measure the mean or integrated fluorescence intensity within the cell or a specific subcellular compartment.

-

Correct for photobleaching by analyzing control cells not expressing the full degradation system or by fitting a bleaching curve from the initial time points.

-

Plot the normalized fluorescence intensity over time for each cell to determine the degradation kinetics at the single-cell level.[20][21]

-

References

- 1. Light-dependent N-end rule-mediated disruption of protein function in Saccharomyces cerevisiae and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Method for Regulating Protein Stability with Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optogenetic control of gene expression using cryptochrome 2 and a light-activated degron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Degradation of Arabidopsis CRY2 Is Regulated by SPA Proteins and Phytochrome A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Photoswitchable Auxin-Inducible Degron System for Conditional Protein Degradation with Spatiotemporal Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A photosensitive degron enables acute light-induced protein degradation in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Light-inducible protein degradation in E. coli with the LOVdeg tag | eLife [elifesciences.org]

- 13. Light-inducible protein degradation in E. coli with the LOVdeg tag - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid depletion of target proteins in plants by an inducible protein degradation system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

- 16. assaygenie.com [assaygenie.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture [jove.com]

- 20. tandfonline.com [tandfonline.com]

- 21. youtube.com [youtube.com]

Unraveling the Mechanisms of Estrogen Receptor Alpha Degradation: A Technical Guide

Introduction

Estrogen Receptor Alpha (ERα), a crucial mediator of estrogen signaling, is a key therapeutic target in approximately 70% of breast cancers.[1][2] The regulation of ERα protein levels is critical for normal cellular function and is a significant factor in the development and progression of endocrine-resistant breast cancer.[2] A primary mechanism for controlling ERα levels is through targeted protein degradation, predominantly via the ubiquitin-proteasome pathway.[1][3][4] This technical guide provides an in-depth overview of the core molecular machinery and signaling pathways governing ERα degradation, intended for researchers, scientists, and professionals in drug development.

It is important to note that a search of the current scientific literature reveals no protein or entity referred to as "PSDalpha" involved in the degradation of Estrogen Receptor Alpha. This guide will, therefore, focus on the well-established mechanisms of ERα degradation.

Core Mechanism: The Ubiquitin-Proteasome System

Ligand binding to ERα initiates a conformational change that not only triggers its transcriptional activity but also marks it for degradation by the 26S proteasome.[4][5] This process is mediated by the covalent attachment of a polyubiquitin chain to lysine residues on the ERα protein, a process catalyzed by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] The E3 ligase provides substrate specificity, recognizing the target protein for ubiquitination.

Key E3 Ubiquitin Ligases in ERα Degradation

Several E3 ligases have been identified to play a role in the polyubiquitination and subsequent degradation of ERα.

-

MDM2: The E3 ligase MDM2 has been implicated in the degradation of various nuclear receptors and is a candidate for ERα polyubiquitination.[3]

-

CHIP (C-terminus of Hsc70-Interacting Protein): The co-chaperone CHIP functions as an E3 ubiquitin ligase that can target ERα for degradation.[5]

-

BRCA1/BARD1: This complex, known for its role in DNA repair, also possesses E3 ligase activity and is a potential candidate for regulating ERα stability.[3]

-

CUL4B: The Cullin-RING E3 ligase CUL4B has been shown to be involved in ERα protein destabilization.[6] The protein MOF (males absent on the first) can promote ERα degradation through the CUL4B-mediated ubiquitin-proteasome pathway.[6]

The nature of the ligand bound to ERα can differentially influence its degradation. For instance, the endogenous ligand 17β-estradiol (E2) and the pure antagonist fulvestrant (ICI 182,780) both induce ERα degradation by the proteasome, whereas mixed antagonists like tamoxifen can stabilize the receptor.[3] Interestingly, E2-induced degradation primarily occurs via a cytoplasmic fraction of the proteasome following nuclear export, while fulvestrant-induced degradation takes place within the nucleus.[3]

Signaling Pathways in ERα Degradation

The degradation of ERα is a tightly regulated process involving various signaling molecules and post-translational modifications.

Figure 1: A simplified signaling pathway of ligand-induced ERα degradation via the ubiquitin-proteasome system.

Quantitative Data on ERα Degradation

| Condition/Treatment | Effect on ERα Levels | Cell Line | Reference |

| 17β-estradiol (E2) | Rapid degradation | Breast Cancer Cells | [5] |

| Fulvestrant (ICI 182,780) | Rapid degradation | Breast Cancer Cells | [5] |

| Tamoxifen | Stabilization | Breast Cancer Cells | [3] |

| Proteasome Inhibitor (MG132) | Blocked degradation | HeLa, MCF7 | [4] |

| MOF Overexpression | Downregulated ERα protein | MCF7 | [6] |

| CUL4B Knockdown | Abolished MOF-induced ERα ubiquitination | MCF7 | [6] |

Experimental Protocols for Studying ERα Degradation

Western Blotting for ERα Protein Levels

-

Objective: To quantify the relative amount of ERα protein in cells following treatment.

-

Methodology:

-

Culture cells (e.g., MCF-7) to desired confluency.

-

Treat cells with the compound of interest (e.g., E2, fulvestrant, or a novel small molecule) for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize ERα band intensity to a loading control (e.g., β-actin or GAPDH).

-

Cycloheximide (CHX) Chase Assay for Protein Stability

-

Objective: To determine the half-life of the ERα protein.

-

Methodology:

-

Treat cells with the compound of interest.

-

Add cycloheximide (a protein synthesis inhibitor) to the culture medium.

-

Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Analyze ERα protein levels at each time point by Western blotting as described above.

-

Quantify band intensities and plot the percentage of remaining ERα protein over time to calculate the half-life.

-

Immunoprecipitation (IP) for Ubiquitination

-

Objective: To detect the polyubiquitination of ERα.

-

Methodology:

-

Treat cells with the compound of interest and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in a buffer containing inhibitors of proteases and deubiquitinases.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an anti-ERα antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the ERα-antibody complex.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear of polyubiquitinated ERα.

-

Figure 2: A general experimental workflow for investigating the degradation of ERα.

A Note on PSD-95

While "this compound" does not appear in the literature, Postsynaptic Density Protein 95 (PSD-95) is a scaffolding protein that has been studied in the context of estrogen receptor signaling, particularly in neurons.[7][8] Research has shown that 17β-estradiol can lead to the recruitment of PSD-95 to dendritic spines.[8] This role, however, is related to synaptogenesis and neuronal plasticity, and there is currently no evidence to suggest a direct role for PSD-95 in the degradation of ERα.[7][8]

Conclusion and Future Directions

The degradation of ERα is a complex and highly regulated process that is central to both normal estrogen physiology and the pathology of breast cancer. The ubiquitin-proteasome pathway, with its cohort of specific E3 ligases, represents the primary mechanism for ERα turnover. Understanding the intricate details of these degradation pathways is paramount for the development of novel therapeutic strategies to overcome endocrine resistance. The development of Proteolysis-Targeting Chimeras (PROTACs) that specifically target ERα for degradation is a promising therapeutic avenue currently under investigation.[2][9] Future research will likely focus on further elucidating the specific E3 ligases and signaling cascades that govern ERα stability in different cellular contexts and disease states, paving the way for more effective and targeted cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting estrogen receptor α for degradation with PROTACs: A promising approach to overcome endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting proteasomal proteolysis sustains estrogen receptor-alpha activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.iu.edu [scholarworks.iu.edu]

- 6. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]

- 7. Selective activation of estrogen receptors α and β: Implications for depressive-like phenotypes in female mice exposed to chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid modulation of synaptogenesis and spinogenesis by 17β-estradiol in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PROTAC Degrader of Estrogen Receptor alpha Targeting DNA-Binding Domain in Breast Cancer - CD Bioparticles [cd-bioparticles.net]

The Dawn of Photodegradation: A Technical Guide to Photosensitizer-Degron Technology

For Immediate Release

[City, State] – November 7, 2025 – The ability to precisely control the abundance of specific proteins in living cells is a cornerstone of modern biological research and a promising avenue for therapeutic intervention. A powerful approach that has emerged in recent years is photosensitizer-degron technology, which offers spatiotemporal control over protein degradation using light. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles, experimental methodologies, and quantitative data associated with this innovative technology.

Core Principles of Photosensitizer-Degron Technology

Photosensitizer-degron technology enables the light-inducible degradation of a target protein. This is achieved by fusing the protein of interest to a photosensitive module that, upon illumination, exposes a degradation signal, or "degron." This degron is then recognized by the cell's natural protein degradation machinery, leading to the swift and specific removal of the target protein. Two primary strategies have been developed: systems based on the Light-Oxygen-Voltage (LOV) domain and those utilizing photocaged degrons.

The LOV2-Based Photosensitive Degron (psd) System

This system utilizes a photosensitive degron (psd) module, which is a fusion of the LOV2 domain from Arabidopsis thaliana phototropin 1 and a degron sequence.[1][2][3][4] In the absence of light, the LOV2 domain maintains a conformation where the degron is sterically masked.[5] Upon exposure to blue light (typically around 450-470 nm), the LOV2 domain undergoes a conformational change, exposing the degron and making it accessible to the cellular degradation machinery.[6][7][8]

One iteration of this technology is the Blue-Light Inducible Degradation (B-LID) system, which often employs a short, four-amino-acid degron (RRRG) at the C-terminus of the LOV2 domain.[5]

The Photocaged Degron (optoDeg) System

The photocaged degron, or optoDeg, system relies on the genetic incorporation of a non-canonical amino acid containing a photocleavable caging group.[9][10][11] A common approach involves introducing a photocaged lysine analog at the N-terminus of the target protein.[10][11] The caging group effectively blocks the N-terminal residue from being recognized as a degradation signal. Upon illumination with UV or near-UV light (e.g., 365 nm), the photocage is cleaved, revealing a primary destabilizing N-terminal residue.[10][11] This uncaged N-terminal residue is then recognized by the N-end rule pathway, a subset of the ubiquitin-proteasome system, leading to rapid protein degradation.[10][11]

The Downstream Machinery: Ubiquitin-Proteasome System and the N-End Rule Pathway

Both photosensitizer-degron strategies ultimately hijack the cell's endogenous protein degradation pathways.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for selective protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with a chain of ubiquitin molecules. This polyubiquitin chain acts as a signal for the 26S proteasome, a large protein complex that recognizes, unfolds, and degrades the tagged protein into small peptides. The specificity of this system is conferred by E3 ubiquitin ligases, which recognize specific degrons on substrate proteins.

The N-End Rule Pathway

The N-end rule pathway is a specific branch of the UPS that recognizes the identity of the N-terminal amino acid of a protein as a primary degradation signal. Proteins with certain N-terminal residues, known as N-degrons, are targeted for ubiquitination by specific E3 ligases called N-recognins (e.g., UBR1, UBR2, UBR4, UBR5), and subsequent degradation by the proteasome. The photocaged degron system is designed to exploit this pathway by creating a conditional N-degron.[10][11]

Quantitative Data on Photosensitizer-Degron Systems

The efficiency and kinetics of protein degradation are critical parameters for the application of these technologies. The following tables summarize key quantitative data from published studies.

| System | Organism/Cell Line | Target Protein | Half-life (Dark) | Half-life (Light) | Light Conditions | Reference |

| psd Module | S. cerevisiae | Various | 14 - 187 min | 6 - 75 min | Blue light (wavelength not specified) | |

| psd Module | C. elegans | SNT-1 | Not specified | < 60 min | 30 µW/mm² blue light | [1] |

| optoDeg-EGFP | Mammalian cells | EGFP | Stable | ~1 min (50% loss) | 365 nm UV light | [10] |

| B-LID | NIH3T3 cells | YFP | Stable | Not specified | 465 nm, 0.65 mW/cm² for 2 hours |

Table 1: Protein Half-Life Modulation by Photosensitizer-Degron Systems

| System | Organism/Cell Line | Target Protein | Degradation Efficiency | Time to Max Degradation | Light Conditions | Reference |

| optoDeg-EGFP | Mammalian cells | EGFP | ~80% | 2 min | 365 nm UV light | [10] |

| psd Module | C. elegans | SNT-1 | Significant | ~1 hour | 30 µW/mm² blue light | [1] |

Table 2: Degradation Efficiency and Kinetics

Experimental Protocols

General Workflow for Light-Induced Protein Degradation

A typical experiment to induce and analyze protein degradation using photosensitizer-degron technology involves the following steps:

-

Construct Design and Cell Line Generation: The target protein is genetically fused with the photosensitive degron module (e.g., LOV2-degron or an N-terminal tag for photocaged amino acid incorporation). Stable cell lines expressing the fusion protein are then generated.

-

Cell Culture and Treatment: Cells are cultured under standard conditions. For degradation studies, protein synthesis is often inhibited using cycloheximide to specifically measure the decay of the existing protein pool.

-

Light Illumination: Cells are exposed to light of the appropriate wavelength and intensity to activate the photosensitive degron. Control cells are kept in the dark.

-

Sample Collection and Lysis: Cells are harvested at various time points after light exposure and lysed to extract total protein.

-

Protein Quantification and Analysis: The abundance of the target protein is quantified, typically by Western blotting, to determine the extent and kinetics of degradation.

Experimental Workflow for Photosensitizer-Degron Technology

Caption: A generalized workflow for studying light-induced protein degradation.

Detailed Protocol: Cycloheximide Chase Assay and Western Blotting

This protocol is adapted from established methods and is suitable for analyzing the degradation of a target protein in mammalian cells.[7][10][11][12][13][14][15]

Materials:

-

Mammalian cell line expressing the photosensitive degron-tagged protein of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein or tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates to ensure they reach 70-80% confluency on the day of the experiment.

-

Cycloheximide Treatment:

-

Prepare fresh working solution of CHX in complete medium (final concentration typically 50-100 µg/mL).

-

Aspirate the old medium from the cells and replace it with the CHX-containing medium. This is time point zero (t=0). Immediately collect the first set of samples (dark control at t=0 and light-exposed at t=0).

-

-

Light Exposure:

-

For the light-exposed group, place the plate under a light source with the appropriate wavelength and intensity (e.g., 465 nm LED array for LOV2-based systems or a 365 nm UV lamp for photocaged systems).

-

Keep the control plate wrapped in aluminum foil at the same incubator to maintain temperature and humidity.

-

-

Time-Course Sample Collection:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells.

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation for Western Blot:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).

-

Plot the normalized protein abundance against time to determine the degradation kinetics and half-life.

-

Signaling Pathways and Mechanisms of Action

LOV2-Based Degron Activation

The activation of a LOV2-based photosensitive degron is a direct consequence of a light-induced conformational change.

Mechanism of LOV2-Based Photosensitive Degron

Caption: Light-induced conformational change in the LOV2 domain exposes the degron for proteasomal degradation.

Photocaged Degron and the N-End Rule Pathway

The photocaged degron system initiates protein degradation through the N-end rule pathway following light-induced uncaging of the N-terminal residue.

Photocaged Degron and the N-End Rule Pathway

References

- 1. A photosensitive degron enables acute light-induced protein degradation in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Light inducible protein degradation in E. coli with the LOVdeg tag [elifesciences.org]

- 3. Light-inducible protein degradation in E. coli with the LOVdeg tag | eLife [elifesciences.org]

- 4. Light-inducible protein degradation in E. coli with the LOVdeg tag - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Method for Regulating Protein Stability with Light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Engineering and Application of LOV2-based Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeted protein degradation through light-activated E3 ligase recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Targeted Protein Degradation through Fast Optogenetic Activation and Its Application to the Control of Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nacalai.com [nacalai.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

The Emergence of SIRPα as a Pivotal Tool in Chemical Biology and Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Signal Regulatory Protein Alpha (SIRPα), a key transmembrane protein primarily expressed on myeloid and neuronal cells, has garnered significant attention in the field of chemical biology. Its crucial role as an immune checkpoint inhibitor, primarily through its interaction with the ubiquitously expressed CD47, has opened new avenues for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of SIRPα's core biology, methodologies for its study, and its potential as a target for novel chemical probes and drug candidates.

Core Concepts: The SIRPα-CD47 "Don't Eat Me" Signal

SIRPα, also known as SHPS-1 or CD172a, is an inhibitory receptor that, upon engagement with its ligand CD47, transmits a "don't eat me" signal.[1][2][3][4] This interaction is a fundamental mechanism of immune tolerance, preventing the phagocytosis of healthy host cells by macrophages.[3][4][5] Many cancer cells exploit this pathway by overexpressing CD47, thereby evading immune surveillance.[2][6] Consequently, disrupting the SIRPα-CD47 interaction has become a promising strategy in cancer immunotherapy.[6][7]

The extracellular region of SIRPα consists of three immunoglobulin (Ig)-like domains, with the N-terminal V-set domain being responsible for binding to CD47.[8] The intracellular domain of SIRPα contains immunoreceptor tyrosine-based inhibition motifs (ITIMs).[8] Upon binding to CD47, these ITIMs become phosphorylated, leading to the recruitment of the protein tyrosine phosphatases SHP-1 and SHP-2.[8][9] These phosphatases dephosphorylate downstream signaling molecules, ultimately inhibiting phagocytosis.[10]

Quantitative Analysis of the SIRPα-CD47 Interaction

The binding affinity between SIRPα and CD47 is a critical parameter in the development of antagonists. Various biophysical techniques have been employed to quantify this interaction. The dissociation constant (Kd) is a key metric, with lower values indicating higher affinity.

| Interacting Species | Technique | Affinity (Kd) | Reference |

| Human SIRPα & Human CD47 | Surface Plasmon Resonance (SPR) | ~1-8 µM | [6] |

| Engineered high-affinity SIRPα & Human CD47 | Yeast surface display & SPR | pM to nM range | [11] |

| KWAR23 (anti-human SIRPα antibody) & Human SIRPα | Surface Plasmon Resonance (SPR) | 2.6-6.7 nM | [12] |

| pep-20 (peptide inhibitor) & Human CD47 | Not Specified | 2.91 ± 1.04 µM | [6] |

| pep-20 (peptide inhibitor) & Mouse CD47 | Not Specified | 3.63 ± 1.71 µM | [6] |

Table 1: Quantitative Binding Affinities of SIRPα and its Interacting Partners. This table summarizes key binding affinity data for the SIRPα-CD47 interaction and its modulation by therapeutic candidates.

Key Signaling Pathways Involving SIRPα

Beyond its role in phagocytosis, SIRPα ligation can trigger other signaling cascades, including the JAK/STAT and PI3K/Rac1/NOX pathways, leading to the production of nitric oxide (NO) in macrophages.[9][13]

SIRPα-Mediated JAK/STAT Signaling Pathway

Ligation of SIRPα can lead to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[9][13][14] This can result in the production of pro-inflammatory mediators like nitric oxide.

Figure 1: SIRPα-JAK/STAT Signaling Cascade. Ligation of SIRPα by CD47 leads to the activation of JAK2, phosphorylation of STAT1, and subsequent induction of iNOS and production of nitric oxide.

SIRPα-Mediated PI3K/Rac1/NOX Signaling Pathway

SIRPα activation can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Rac1/NADPH oxidase (NOX) pathway, leading to the generation of reactive oxygen species (ROS).[9][13]

Figure 2: SIRPα-PI3K/Rac1/NOX Signaling Cascade. SIRPα ligation activates PI3K, which in turn activates the small GTPase Rac1, leading to the assembly and activation of the NADPH oxidase complex and production of hydrogen peroxide.

Experimental Protocols for Studying SIRPα

A variety of experimental techniques are employed to investigate the function and inhibition of the SIRPα-CD47 axis. Detailed protocols are essential for reproducible and reliable results.

Immunoprecipitation of SIRPα

This protocol is used to isolate SIRPα and its interacting partners from cell lysates.

Materials:

-

Cells expressing SIRPα (e.g., THP-1 monocytes)

-

Ice-cold PBS

-

Modified RIPA buffer

-

Anti-SIRPα antibody

-

Protein A/G agarose beads

-

Microcentrifuge

Procedure:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding ice-cold modified RIPA buffer and incubating on a rocker at 4°C for 15 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a fresh tube.

-

Pre-clear the lysate by adding Protein A/G agarose beads and incubating for 10 minutes at 4°C.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the anti-SIRPα antibody to the pre-cleared lysate and incubate for 1-2 hours at 4°C with gentle rocking.

-

Capture the immunocomplex by adding Protein A/G agarose beads and incubating for 1 hour or overnight at 4°C.

-

Wash the beads with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins for downstream analysis (e.g., Western blotting).

In Vitro Phagocytosis Assay

This assay measures the ability of macrophages to engulf tumor cells and is a key functional readout for SIRPα-CD47 blockade.

Materials:

-

Macrophages (e.g., bone marrow-derived macrophages)

-

Tumor cells labeled with a fluorescent dye (e.g., CFSE)

-

Blocking anti-CD47 or anti-SIRPα antibodies

-

Control IgG antibody

-

24-well tissue culture plate

-

Fluorescence microscope

Procedure:

-

Plate macrophages in a 24-well plate.[10]

-

Label tumor cells with CFSE according to the manufacturer's protocol.[10]

-

Incubate macrophages in serum-free medium for 2 hours.[10]

-

Add the CFSE-labeled tumor cells to the macrophages.[10]

-

Add the blocking antibodies or control IgG to the co-culture.[10]

-

Incubate for 2 hours at 37°C.[10]

-

Wash the wells to remove non-engulfed tumor cells.[10]

-

Image the cells using a fluorescence microscope and quantify the phagocytic index (number of engulfed cells per macrophage).[11]

Figure 3: Experimental Workflow for In Vitro Phagocytosis Assay. This diagram outlines the key steps in assessing the impact of SIRPα-CD47 blockade on macrophage-mediated phagocytosis of tumor cells.

On-Cell SIRPα/CD47 Blocking Assay

This flow cytometry-based assay determines the ability of a test antibody to block the interaction between SIRPα and CD47 on the cell surface.

Materials:

-

CD47-expressing cells (e.g., Jurkat cells)

-

Test anti-CD47 or anti-SIRPα antibodies

-

Isotype control antibody

-

Biotinylated recombinant human SIRPα-Fc protein

-

Streptavidin-APC

-

Flow cytometer

Procedure:

-

Pre-treat Jurkat cells with the test antibody or isotype control for 20 minutes at 4°C.[15]

-

Wash the cells to remove unbound antibody.[15]

-

Incubate the cells with biotinylated human recombinant SIRPα-Fc protein for 20 minutes at 4°C.[15]

-

Wash the cells to remove unbound SIRPα-Fc.[15]

-

Detect the remaining bound biotinylated SIRPα-Fc by incubating with streptavidin-APC.[15]

-

Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI). A decrease in MFI indicates blocking of the SIRPα-CD47 interaction.[15]

Future Directions and Conclusion

SIRPα has firmly established itself as a significant target in chemical biology and drug discovery. The development of small molecules and macrocyclic peptides that modulate the SIRPα-CD47 interaction is an active area of research, aiming to overcome the limitations of antibody-based therapies.[16] The detailed understanding of SIRPα's structure, its signaling pathways, and the availability of robust experimental protocols are crucial for the continued exploration of this promising therapeutic target. As our knowledge of the intricate regulatory mechanisms of SIRPα expands, so too will the opportunities for innovative chemical interventions in cancer and other diseases.

References

- 1. Signal regulatory protein alpha (SIRPα) / CD47 interaction and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. A homogeneous SIRPα-CD47 cell-based, ligand-binding assay: Utility for small molecule drug development in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of Signal-regulatory Protein α: A LINK TO ANTIGEN RECEPTOR EVOLUTION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal regulatory protein alpha ligation induces macrophage nitric oxide production through JAK/STAT- and phosphatidylinositol 3-kinase/Rac1/NAPDH oxidase/H2O2-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. US20220064293A1 - High affinity sirp-alpha reagents and methods of using - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Signal Regulatory Protein α Ligation Induces Macrophage Nitric Oxide Production through JAK/STAT- and Phosphatidylinositol 3-Kinase/Rac1/NAPDH Oxidase/H2O2-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular signaling mechanisms associated with CD47 modified surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Fully human anti-CD47 antibody SRF231 exerts dual-mechanism antitumor activity via engagement of the activating receptor CD32a - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrocyclic Peptide-Mediated Blockade of the CD47-SIRPα Interaction as a Potential Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Phospho-Degrons in Oncology: A Technical Guide to a New Frontier in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology research is increasingly focused on the intricate cellular mechanisms that govern protein homeostasis, with a particular emphasis on the ubiquitin-proteasome system (UPS). Within this system, degrons—short amino acid motifs that signal for protein degradation—have emerged as critical regulators of oncoprotein stability and tumor suppressor function. The addition of a phosphate group, creating a "phospho-degron" (p-degron), adds a dynamic layer of control, often acting as a molecular switch that determines a protein's fate. This technical guide delves into the novelty of phospho-degrons in oncology research, providing an in-depth overview of their mechanisms, therapeutic potential, and the experimental methodologies used to investigate them.

The Core Concept: Phospho-Degrons as Regulatory Hubs

Phospho-degrons are specific sequences within a protein that, when phosphorylated, are recognized by E3 ubiquitin ligases. This recognition event triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2][3] This process is a cornerstone of cellular regulation, ensuring the timely removal of proteins that drive cell proliferation, survival, and other key aspects of cell biology. The reversible nature of phosphorylation allows for rapid and precise control over protein levels in response to extracellular and intracellular cues.

Dysregulation of this process is a hallmark of cancer. Mutations that abolish or mimic phosphorylation within a degron can lead to the stabilization of oncoproteins or the premature degradation of tumor suppressors, driving tumorigenesis and therapeutic resistance.[4][5]

Key Signaling Pathways Governed by Phospho-Degrons in Cancer

Several critical oncogenic signaling pathways are tightly regulated by phospho-degrons. Understanding these pathways is paramount for developing targeted therapies.

The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in development and is frequently hyperactivated in various cancers, particularly colorectal cancer. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin at specific serine and threonine residues within its N-terminal region.[6][7] These phosphorylated residues form a phospho-degron that is recognized by the E3 ligase β-TrCP, leading to the ubiquitination and degradation of β-catenin.[5][8] Mutations in these phosphorylation sites are common in colorectal cancer, leading to the stabilization and nuclear accumulation of β-catenin, where it drives the expression of pro-proliferative genes.[7][9]

The ERK-FBXO22-BAG3 Axis

Recent research has identified a novel signaling axis involving ERK, the F-box protein FBXO22 (an E3 ligase component), and the co-chaperone BAG3.[6][10] In this pathway, ERK-dependent phosphorylation of BAG3 at Serine 377 creates a phospho-degron that is recognized by FBXO22.[6] This leads to the ubiquitination and subsequent degradation of BAG3. Depletion of FBXO22 or expression of a stable, non-phosphorylatable BAG3 mutant has been shown to promote tumor growth.[6] This highlights a tumor-suppressive role for this phospho-degron-mediated degradation pathway.

The p53-MDM2 Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Its levels are tightly controlled by the E3 ligase MDM2, which targets p53 for ubiquitination and proteasomal degradation.[11][12] While the primary regulation is not solely dependent on a single phospho-degron, phosphorylation of p53 in response to DNA damage can inhibit its interaction with MDM2, leading to p53 stabilization and activation.[13] Conversely, phosphorylation of MDM2 can also modulate its E3 ligase activity towards p53. This intricate interplay of phosphorylation events highlights the complexity of p53 regulation.

Quantitative Data on Phospho-Degron Mutations in Cancer

Mutations within phospho-degrons of key oncoproteins are a recurring theme in cancer genomics. Systematically collected data on the prevalence of these mutations can inform diagnostic and therapeutic strategies.

Table 1: Prevalence of Phospho-Degron Mutations in Key Oncoproteins

| Oncoprotein | Cancer Type | Phospho-Degron Site(s) | Mutation Frequency | Reference(s) |

| β-catenin (CTNNB1) | Colorectal Cancer | S33, S37, T41, S45 | ~4-7% of all CRCs; higher in MSI-H tumors | [7][8][9][14] |

| Hepatocellular Carcinoma | S33, S37, T41, S45 | ~20-40% | [7] | |

| Endometrial Cancer | S33, S37, T41, S45 | ~20-50% | [8] | |

| Cyclin D1 (CCND1) | Esophageal Cancer | T286 | Frequently mutated | [15] |

| Uterine Cancer | T286 | Frequently mutated | [15] | |

| Mantle Cell Lymphoma | P287S (affects phosphorylation at T286) | Common | [16] |

Note: Frequencies can vary depending on the specific patient cohort and sequencing methodology.

Experimental Protocols for Investigating Phospho-Degrons

A robust understanding of phospho-degron biology relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life

This assay is used to measure the degradation rate of a protein of interest. CHX inhibits protein synthesis, allowing for the observation of the decay of the existing protein pool over time.[1][2][3][4][17]

Materials:

-

Cultured cells expressing the protein of interest

-

Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-